1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine-3-carboxylic acid
Overview
Description
1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine-3-carboxylic acid is a complex organic compound that features a benzofuran ring fused with an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,3-dihydrobenzofuran with azetidine-3-carboxylic acid under specific catalytic conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent like tetrahydrofuran (THF) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time . Additionally, the use of continuous flow reactors can provide better control over reaction parameters, leading to more consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzofuran derivatives.
Scientific Research Applications
1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine-3-carboxylic acid has been explored for various scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with anti-tumor, antibacterial, and antiviral activities.
Materials Science: Its structural properties can be leveraged in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting replication and transcription processes, which is particularly useful in anti-cancer applications . Additionally, the azetidine ring can interact with enzymes, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Benzofuran Derivatives: Compounds like 2,3-dihydrobenzofuran and benzofuran-2-carboxylic acid share structural similarities but differ in their biological activities and applications.
Azetidine Derivatives: Compounds such as azetidine-2-carboxylic acid and azetidine-3-carboxylic acid have similar ring structures but exhibit different chemical reactivities and biological properties.
Uniqueness: 1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine-3-carboxylic acid stands out due to its combined benzofuran and azetidine rings, which confer unique chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-13(16)11-7-14(8-11)6-9-1-2-12-10(5-9)3-4-17-12/h1-2,5,11H,3-4,6-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZGOAYVTPEZLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CN3CC(C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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